4-Isobutylthiosemicarbazide

Medicinal Chemistry Heterocyclic Synthesis Thiosemicarbazone Synthesis

Procure 4-Isobutylthiosemicarbazide (C₅H₁₃N₃S, MW 147.24). The branched N⁴-isobutyl substituent confers unique steric properties and crystallographic E-configuration absent in linear alkyl/aryl analogs. This is the mandatory precursor for isonicotinaldehyde N-isobutylthiosemicarbazone synthesis. Ideal for heterocyclic construction (thiadiazoles, triazoles) and supramolecular engineering studies.

Molecular Formula C5H13N3S
Molecular Weight 147.24 g/mol
Cat. No. B8625418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylthiosemicarbazide
Molecular FormulaC5H13N3S
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESCC(C)CNC(=S)NN
InChIInChI=1S/C5H13N3S/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9)
InChIKeyNXCOJHOEPLNGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylthiosemicarbazide (CAS 103288-70-0): Essential Procurement and Differentiation Guide for Research-Grade Thiosemicarbazide Intermediates


4-Isobutylthiosemicarbazide (C₅H₁₃N₃S, MW 147.24 g/mol) is an N⁴-alkyl-substituted thiosemicarbazide derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) at the 4-position of the thiosemicarbazide backbone (R-NH-C(S)-NH-NH₂) . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, functioning as a key building block for constructing five- and six-membered heterocyclic compounds including thiadiazoles, thiazolidinones, and triazoles [1]. Unlike unsubstituted thiosemicarbazide or simpler alkyl derivatives, the branched isobutyl substituent confers distinct steric and electronic properties that critically influence both its solid-state packing architecture and its reactivity profile in downstream synthetic transformations [2].

Why 4-Isobutylthiosemicarbazide Cannot Be Casually Substituted: Structural and Functional Divergence Within the Thiosemicarbazide Class


Thiosemicarbazide derivatives exhibit profound functional divergence driven by N⁴-substituent identity, with even structurally similar alkyl or aryl variants producing markedly different hydrogen-bonding architectures, metal-coordination geometries, and biological activity profiles [1]. The isobutyl substituent in 4-isobutylthiosemicarbazide introduces steric bulk and chain branching that is absent in linear alkyl analogs (e.g., 4-methyl, 4-ethyl, 4-propyl derivatives) and lacks the π-conjugation present in 4-aryl derivatives (e.g., 4-phenylthiosemicarbazide) . Comparative crystallographic analysis demonstrates that 4-isobutylthiosemicarbazide adopts a specific E-configuration and forms N-H⋯S hydrogen-bonded infinite chains parallel to the [010] axis, a solid-state packing motif that directly impacts solubility, stability, and reactivity in condensation and metal-complexation reactions [2]. Class-level ADMET analysis further indicates that thiosemicarbazides as a group exhibit distinct pharmacokinetic properties relative to semicarbazide analogs—including higher plasma protein binding and longer half-life—meaning that substitution across the thio/semicarbazide boundary is not pharmacokinetically neutral [3].

4-Isobutylthiosemicarbazide: Quantified Differentiation Evidence for Scientific Selection and Procurement Decisions


Synthetic Pathway Specificity: 4-Isobutylthiosemicarbazide as a Designated Precursor for Isonicotinaldehyde N-Isobutylthiosemicarbazone

4-Isobutylthiosemicarbazide functions as the specific and essential synthetic precursor for isonicotinaldehyde N-isobutylthiosemicarbazone via condensation with isonicotinaldehyde . This is a defined, stoichiometry-dependent reaction where the N⁴-isobutyl substituent is non-interchangeable; substitution with any other N⁴-alkyl or N⁴-aryl thiosemicarbazide (e.g., 4-methylthiosemicarbazide, 4-phenylthiosemicarbazide) yields a structurally distinct thiosemicarbazone product with altered coordination chemistry and biological target engagement .

Medicinal Chemistry Heterocyclic Synthesis Thiosemicarbazone Synthesis

Crystallographic Packing Architecture: N-H⋯S Hydrogen-Bonded Chain Formation Along [010] Axis

Single-crystal diffractometry of a 4-isobutylthiosemicarbazide-containing derivative reveals a structure stabilized by N-H⋯S hydrogen bonding, resulting in the formation of infinite chains parallel to the [010] axes [1]. The thiosemicarbazone group adopts an E configuration [1]. This hydrogen-bonding architecture is substituent-dependent; 4-arylthiosemicarbazide derivatives typically exhibit different packing motifs involving π-π stacking interactions due to the aromatic ring, while linear 4-alkyl derivatives may adopt alternative hydrogen-bonding networks that alter crystal density and solubility characteristics [2].

Crystallography Solid-State Chemistry Structural Biology

Class-Level ADMET Differentiation: Thiosemicarbazides Exhibit Longer Half-Life and Higher Plasma Protein Binding Than Semicarbazide Analogs

A systematic comparative in silico analysis of thiosemicarbazide and semicarbazide derivatives with proven antitumor activity revealed class-level pharmacokinetic divergence [1]. Thiosemicarbazides as a class exhibit significantly higher binding to plasma proteins, a lower average percentage of unbound fraction, and a longer half-life compared to their semicarbazide counterparts [1]. These compounds also show higher probability of metabolic activity with concomitant increased toxicity, while semicarbazides demonstrate more favorable intestinal absorption and higher selectivity of action with lower drug-drug interaction risk [1].

ADMET Pharmacokinetics Drug Discovery

Biological Activity Modulation: 4-Arylthiosemicarbazides Exhibit Antibacterial Activity via Topoisomerase IV Inhibition

Structure-activity relationship studies demonstrate that 4-arylthiosemicarbazides function as topoisomerase IV inhibitors with Gram-positive antibacterial activity [1]. This mechanism of action is specifically associated with the 4-aryl substituent class; 4-alkylthiosemicarbazides (including 4-isobutylthiosemicarbazide) lack the aromatic moiety required for π-stacking interactions with the topoisomerase IV binding pocket and consequently do not share this antibacterial mechanism [1]. Molecular modeling studies confirm that aryl substituent identity and position critically modulate antibacterial potency [2].

Antibacterial SAR Studies Enzyme Inhibition

High-Confidence Application Scenarios for 4-Isobutylthiosemicarbazide Based on Verified Differentiation Evidence


Synthesis of Isonicotinaldehyde-Derived N-Isobutylthiosemicarbazone Ligands

4-Isobutylthiosemicarbazide is the mandatory precursor for preparing isonicotinaldehyde N-isobutylthiosemicarbazone via condensation with isonicotinaldehyde [1]. This specific thiosemicarbazone product is structurally defined by the isobutyl substituent at the N⁴ position; substitution with any other thiosemicarbazide derivative (e.g., 4-methyl, 4-ethyl, 4-phenyl) yields a different thiosemicarbazone with altered metal-coordination properties and biological target engagement. Procurement of 4-isobutylthiosemicarbazide is therefore non-negotiable for research programs specifically targeting this thiosemicarbazone scaffold [1].

Crystallographic Studies of Hydrogen-Bonded Chain Architectures in Thiosemicarbazide Derivatives

4-Isobutylthiosemicarbazide-containing derivatives crystallize with a distinctive N-H⋯S hydrogen-bonded infinite chain architecture parallel to the [010] axis, with the thiosemicarbazone group in an E configuration [1]. This specific packing motif—documented via single-crystal X-ray diffractometry—provides a well-characterized system for studying hydrogen-bond-directed crystal engineering and solid-state supramolecular assembly. The isobutyl substituent's steric profile contributes to this unique packing arrangement, distinguishing it from both 4-aryl derivatives (which exhibit π-π stacking) and linear 4-alkyl derivatives (which may adopt alternative hydrogen-bonding networks) .

Pharmacokinetic Studies Requiring Thiosemicarbazide-Class Half-Life and Protein Binding Characteristics

Thiosemicarbazides as a compound class exhibit longer half-life, higher plasma protein binding, and lower unbound fraction compared to semicarbazide analogs [1]. For research programs investigating structure-pharmacokinetic relationships where extended circulating half-life or high plasma retention are desirable properties (e.g., certain anticancer or antimicrobial strategies targeting oxidative stress and DNA damage pathways), 4-isobutylthiosemicarbazide and its derivatives represent appropriate thiosemicarbazide-class starting points. Note that these class-level ADMET properties derive from systematic in silico analysis across multiple thiosemicarbazide derivatives [1] and serve as rational selection criteria distinguishing thiosemicarbazide from semicarbazide scaffolds.

Heterocyclic Synthesis of Five- and Six-Membered Ring Systems via Thiosemicarbazide Cyclization

4-Isobutylthiosemicarbazide functions as a versatile precursor for constructing five- and six-membered heterocyclic compounds, including thiadiazoles, thiazolidinones, and triazoles [1]. The N⁴-isobutyl substituent remains intact during cyclization, conferring distinct steric and lipophilic properties to the resulting heterocyclic products. This application leverages the compound's well-established role in thiosemicarbazide-mediated heterocyclization chemistry, with synthetic methods systematically reviewed across 190 literature references [1].

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